REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3]C.[C:6](#[N:8])[CH3:7].[Br:9]C1C=CC(C(Cl)=O)=CC=1.[Cl-].[NH4+].[O:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>>[Br:9][C:22]1[CH:23]=[C:24]([CH:1]=[CH:2][CH:3]=1)[C:25]([CH2:7][C:6]#[N:8])=[O:21] |f:3.4|
|
Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
23.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid (400 ml)
|
Type
|
CUSTOM
|
Details
|
The organics were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
Ammonium hydroxide was added
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)CC#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |